1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential use in various applications, including medicinal chemistry, drug discovery, and biochemical research.
Scientific Research Applications
- Findings : Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, they were also non-toxic to human cells .
- Application : Compound A, specifically its boronic acid pinacol ester, serves as a reagent in Suzuki-Miyaura cross-coupling reactions, a valuable method for synthesizing organic compounds .
- Significance : Molecular simulations revealed its favorable binding pattern in the active site of LmPTR1, suggesting potential efficacy .
- Findings : Classical molecular simulations provided insights into their spatial arrangements, which could impact their behavior in biological systems .
Anti-Tubercular Activity
Suzuki-Miyaura Cross-Coupling Reactions
Antileishmanial and Antimalarial Evaluation
Intercalation Studies
Chemical Biology and Drug Design
Pharmacological Considerations
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and has been implicated in various diseases, including cancer .
Mode of Action
It can be inferred that the compound may interact with its target protein (like cdk2) and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may influence cell cycle regulation pathways .
Result of Action
Based on the potential target of cdk2, it can be inferred that the compound may influence cell cycle progression and potentially have anti-cancer effects .
properties
IUPAC Name |
1-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-20-10-12(8-18-20)23(21,22)19-9-13-14(17-7-6-16-13)11-2-4-15-5-3-11/h2-8,10,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMZAYYKFJIEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.